Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF
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Overview
Description
Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 1, which has a higher affinity for somatostatin-14 than somatostatin-28 .
Preparation Methods
The synthesis of Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield .
Chemical Reactions Analysis
Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed depend on the specific reaction conditions and the target modifications .
Scientific Research Applications
Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigates the role of somatostatin receptors in cellular processes.
Medicine: Potential therapeutic agent for diseases involving somatostatin receptors, such as Cushing syndrome and stomach cancer.
Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor-related research
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via pertussis toxin-insensitive G proteins .
Comparison with Similar Compounds
Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF is unique due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8]SRIF: Another somatostatin analog with different amino acid substitutions.
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF: Lacks the NalphaMe modification, affecting its receptor binding properties
These comparisons highlight the unique structural features and functional properties of this compound.
Properties
Molecular Formula |
C77H99N13O15S2 |
---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-32-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-70(97)88-65(46(3)92)74(101)85-60(38-50-23-13-8-14-24-50)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)76(103)90(5)64(27-17-18-34-78)73(100)84-58(37-49-21-11-7-12-22-49)68(95)81-57(36-48-19-9-6-10-20-48)67(94)83-61(69(96)82-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,94)(H,84,100)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57+,58-,59+,60+,61+,62+,63+,64-,65-,66-/m1/s1 |
InChI Key |
MQVPKOMHWCOKLK-DXVDGIIASA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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